![molecular formula C18H19ClN2O3 B5881193 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as AG490, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide inhibits JAK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine and growth factor signaling pathways, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is its specificity for JAK2, which allows for targeted inhibition of cytokine and growth factor signaling pathways. However, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have off-target effects on other kinases, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, including the development of more potent and selective JAK2 inhibitors, the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases, and the exploration of its combination therapy with other drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Métodos De Síntesis
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with 4-(4-morpholinyl)aniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinase 2 (JAK2), a protein tyrosine kinase that plays a key role in the signaling pathway of cytokines and growth factors. By inhibiting JAK2 activity, 3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can modulate the immune response and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-7-2-13(12-16(17)19)18(22)20-14-3-5-15(6-4-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXPIXJIIGAHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
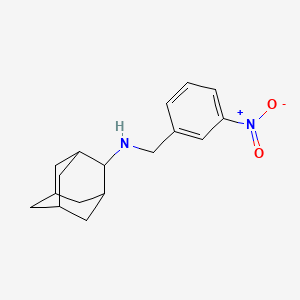
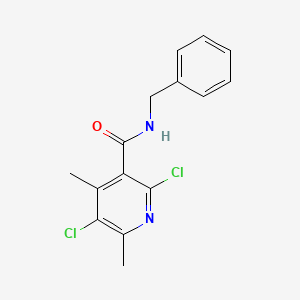

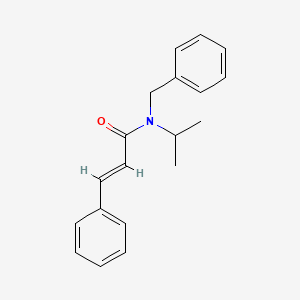
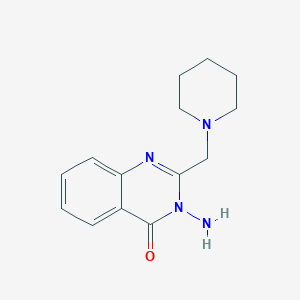
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
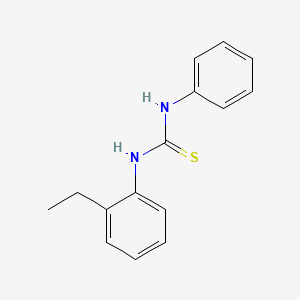

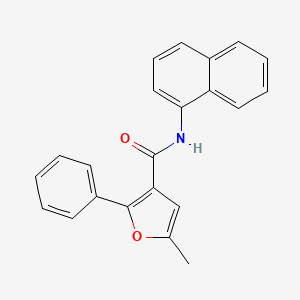
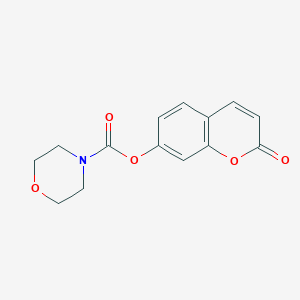
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)